N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea
Beschreibung
N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea is a complex organic compound that features a unique combination of structural elements
Eigenschaften
Molekularformel |
C24H24N2O2S |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H24N2O2S/c1-15(2)16-8-11-19(12-9-16)28-14-22(27)26-24(29)25-21-13-10-18-7-6-17-4-3-5-20(21)23(17)18/h3-5,8-13,15H,6-7,14H2,1-2H3,(H2,25,26,27,29) |
InChI-Schlüssel |
QAFIXTBBRWOSNZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C3C=CC=C4C3=C(CC4)C=C2 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acenaphthylene derivative: This involves the reduction of acenaphthene to acenaphthylene, followed by amination to introduce the amino group.
Thioamide formation: The amino group is then reacted with carbon disulfide to form the corresponding thioamide.
Acylation: The thioamide is acylated with 2-(4-isopropylphenoxy)acetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thioamides.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea is not fully understood. it is believed to interact with specific molecular targets through its thioamide and phenoxy groups. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-(1-naphthyl)acetamide
- N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide
- N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-isopropoxybenzamide
Uniqueness
N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea is unique due to the presence of both the acenaphthylene and isopropylphenoxy moieties, which confer distinct chemical and physical properties. This makes it particularly interesting for applications where specific interactions with biological targets or unique material properties are desired.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
